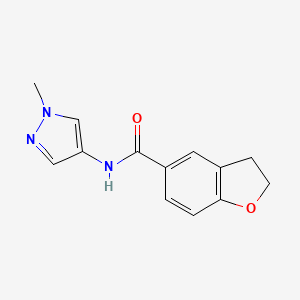![molecular formula C10H8F3N3O2S B7539484 N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7539484.png)
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide, also known as TFP or TFPi, is a chemical compound that has been widely used in scientific research for its unique properties. TFPi is a sulfonamide derivative that contains a trifluoromethylphenyl group and an imidazole ring. It is a potent inhibitor of carbonic anhydrase enzymes and has been found to have a variety of biochemical and physiological effects.
作用機序
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei binds to the active site of carbonic anhydrase enzymes and inhibits their activity. This leads to a decrease in the production of bicarbonate and protons, which can have a variety of downstream effects on cellular processes. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has also been found to have other mechanisms of action, such as the inhibition of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-epileptic effects. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been proposed as a potential therapeutic agent for several types of cancer. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has also been found to have anti-inflammatory effects, and has been shown to reduce the severity of inflammation in animal models of inflammatory diseases. Additionally, N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to have anti-epileptic effects, and has been proposed as a potential treatment for epilepsy.
実験室実験の利点と制限
The advantages of using N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei in lab experiments include its potency as a carbonic anhydrase inhibitor, its ability to inhibit multiple isoforms of carbonic anhydrase, and its relatively simple synthesis method. However, N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei.
将来の方向性
There are several future directions for research involving N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei. One potential direction is the development of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei analogs with improved solubility and potency. Another direction is the investigation of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei's anti-cancer effects in combination with other anti-cancer agents. Additionally, the potential use of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei as a therapeutic agent for inflammatory diseases and epilepsy warrants further investigation. Finally, the elucidation of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei's mechanisms of action may lead to the development of new therapeutic targets for a variety of diseases.
合成法
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei can be synthesized through a multi-step process that involves the reaction of 3-(trifluoromethyl)aniline with imidazole-4-carboxylic acid. The resulting intermediate is then treated with sulfuryl chloride to form the final product. The synthesis of N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been well-documented in the literature and is relatively simple to perform.
科学的研究の応用
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been used extensively in scientific research for its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamidei has been found to be a potent inhibitor of several isoforms of carbonic anhydrase, including CA IX and XII, which are overexpressed in many types of cancer.
特性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2S/c11-10(12,13)7-2-1-3-8(4-7)16-19(17,18)9-5-14-6-15-9/h1-6,16H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLCAQFOEYBCAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CN2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-[(4-fluorophenyl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B7539420.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
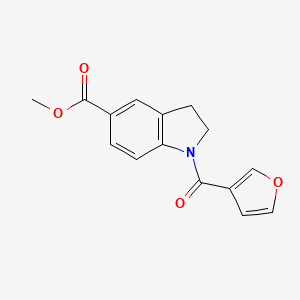
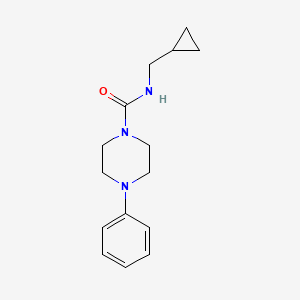
![1,3,6-trimethyl-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7539456.png)
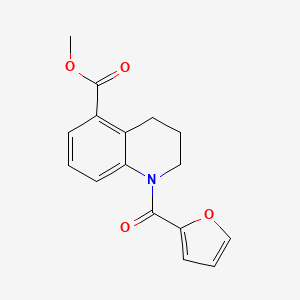
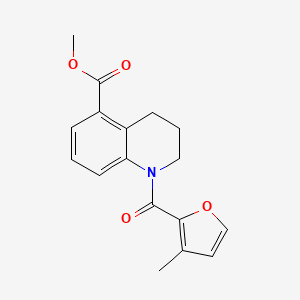
![N-[2-(methylamino)-2-oxoethyl]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B7539495.png)
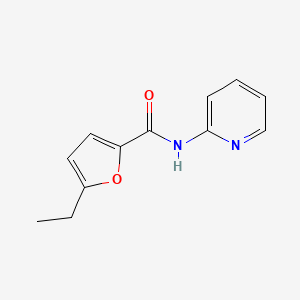
![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxamide](/img/structure/B7539502.png)
![N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
![(5-Bromo-2-hydroxyphenyl)-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7539514.png)
